
Pyrithioxin
Übersicht
Beschreibung
Es wurde erstmals 1961 von Merck Laboratories synthetisiert, indem zwei Vitamin-B6-Verbindungen durch eine Disulfidbrücke miteinander verbunden wurden . Pyritinol wurde als Nootropikum bei kognitiven Störungen und Lernbehinderungen bei Kindern eingesetzt und ist in einigen Ländern auch als Nahrungsergänzungsmittel erhältlich .
Herstellungsmethoden
Pyritinol wird durch die Kombination von zwei Pyridoxinmolekülen mit einer Disulfidbindung synthetisiert. Die Herstellungsmethode beinhaltet die Reaktion von Pyridoxinhydrochlorid mit einem Disulfid-bildenden Reagenz unter kontrollierten Bedingungen . Industrielle Produktionsmethoden können variieren, folgen aber im Allgemeinen ähnlichen Synthesewegen, um die Stabilität und Reinheit des Endprodukts zu gewährleisten .
Chemische Reaktionsanalyse
Pyritinol durchläuft verschiedene chemische Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nucleophile. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation von Pyritinol zur Bildung von Sulfoxiden oder Sulfonen führen, während die Reduktion zu Thiolen führen kann .
Wissenschaftliche Forschungsanwendungen
Pyritinol wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen untersucht. Es hat sich gezeigt, dass es Signalwege verschiedener Neurotransmitter reguliert, darunter Acetylcholin, γ-Aminobuttersäure und N-Methyl-D-Aspartat . Pyritinol wirkt auch als Antioxidans und Entzündungshemmer, reduziert die Plasmaviskosität und verbessert den zerebralen Blutfluss . Es ist angezeigt, um die Kognition und das Gedächtnis zu verbessern, die Alzheimer-Krankheit, die Multi-Infarkt-Demenz und die rheumatoide Arthritis zu behandeln . Zusätzlich wurde Pyritinol auf sein Potenzial untersucht, das Gedächtnis und die kognitive Funktion sowohl in Tiermodellen als auch in klinischen Studien zu verbessern .
Wirkmechanismus
Der Wirkmechanismus von Pyritinol beinhaltet seine cholinergen, antioxidativen und vasodilatatorischen Wirkungen. Pyritinol verstärkt pathologisch reduzierte Stoffwechselprozesse im Hirngewebe, indem es die Absorption und den Stoffwechsel von Glukose erhöht und die Widerstandsfähigkeit des Hirngewebes gegen Hypoxie verbessert . Es moduliert auch die Neurotransmitterspiegel und verbessert die zerebrale Glukoseutilisation, wodurch der Gehirnstoffernstoffwechsel verbessert wird .
Wissenschaftliche Forschungsanwendungen
Pyritinol has been extensively studied for its potential therapeutic applications. It has been shown to regulate signaling pathways of various neurotransmitters, including acetylcholine, γ-aminobutyric acid, and N-methyl-D-aspartate . Pyritinol also acts as an antioxidant and anti-inflammatory agent, reducing plasma viscosity and improving cerebral blood flow . It is indicated for improving cognition and memory, treating Alzheimer’s disease, multi-infarct dementia, and rheumatoid arthritis . Additionally, pyritinol has been investigated for its potential to enhance memory and cognitive function in both animal models and clinical studies .
Wirkmechanismus
Target of Action
Pyrithioxin, also known as pyridoxine disulfide or pyrithioxine , is a semi-synthetic molecule synthesized by combining two molecules of vitamin B6 (pyridoxine) with a disulfide linkage . It primarily targets the signaling pathways of various neurotransmitters including acetylcholine, γ-aminobutyric acid, N-methyl-D-aspartate, etc .
Mode of Action
This compound interacts with its targets by regulating their signaling pathways . This regulation leads to changes in the function of these neurotransmitters, which can have various effects on the body. For example, it has been shown to act as an antioxidant and anti-inflammatory agent, and also reduces plasma viscosity .
Biochemical Pathways
This compound affects numerous biochemical reactions by serving as a coenzyme . It has been reported to increase the activity of glucose-6-phosphate dehydrogenase, thereby increasing the flux of glucose to the d-arabitol biosynthesis pathway .
Pharmacokinetics
This compound is rapidly absorbed after enteral administration . Maximum radioactivity concentration is reached 30–60 min after oral administration of 100 mg of 14C pyritinol HCl–H2O . The plasma elimination half-life of total radioactivity is 2.5 h (range 2–8 h) . The metabolites are eliminated in the form of their conjugates via the kidney . Total urine excretion amounted to 72.4–74.2% of the total dose within 24 h of oral or intravenous administration .
Result of Action
The action of this compound results in various molecular and cellular effects. It is indicated in pediatric populations to treat learning disabilities, developmental dysphasia, postnatal hypoxia, and other cognitive disorders . In adults, it is indicated for improving cognition and memory, Alzheimer’s disease, multi-infarct dementia, and rheumatoid arthritis .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, it has been suggested that this compound may be useful in learning and memory deficits due to malnutrition and environmental deprivation . Furthermore, it has been shown to prevent acute ethanol intoxication and may be a treatment option in the management of alcoholic hangovers .
Safety and Hazards
Pyrithioxin is toxic and should be handled with care. It can cause irritation to the skin and eyes. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Biochemische Analyse
Biochemical Properties
Pyrithioxin plays a significant role in biochemical reactions. It regulates signaling pathways of various neurotransmitters including acetylcholine, γ-aminobutyric acid, N-methyl-d-aspartate, etc . It also acts as an antioxidant and anti-inflammatory agent, and reduces plasma viscosity .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It crosses the blood-brain barrier, making its major clinical utility in brain-related disorders . It facilitates the recovery of cortical cholinergic deficit due to nucleus basalis lesions .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It regulates signaling pathways of various neurotransmitters, indicating its binding interactions with these neurotransmitters . It also acts as an antioxidant, suggesting its role in the regulation of oxidative stress at the molecular level .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It is rapidly absorbed after administration, with maximum radioactivity concentration reached 30–60 min after oral administration . The plasma elimination half-life of total radioactivity is 2.5 h (range 2–8 h) .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific dosage effects are not mentioned in the available literature, it is known that this compound has been used in animal studies to improve cognition and prevent and manage learning disabilities .
Metabolic Pathways
This compound is involved in the metabolism of glucose and amino acids in the brain . It promotes the activity of glucose-6-phosphate dehydrogenase, indicating its interaction with this enzyme .
Transport and Distribution
This compound is rapidly absorbed after administration, indicating its efficient transport within the body . It crosses the blood-brain barrier, suggesting its distribution to the brain .
Subcellular Localization
Given its ability to cross the blood-brain barrier, it is likely that it localizes to the brain cells .
Vorbereitungsmethoden
Pyritinol is synthesized by combining two molecules of pyridoxine with a disulfide linkage. The preparation method involves the reaction of pyridoxine hydrochloride with a disulfide-forming reagent under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure the stability and purity of the final product .
Analyse Chemischer Reaktionen
Pyritinol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of pyritinol can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols .
Vergleich Mit ähnlichen Verbindungen
Pyritinol ähnelt anderen Nootropika wie Piracetam, Co-Dergocrine, Meclofenoxat, Pentoxifyllin und Nimodipin . Diese Verbindungen sind für ihre kognitionsfördernden Wirkungen bekannt, ohne Sedierung oder Stimulation zu verursachen. Pyritinol ist einzigartig in seiner Doppelfunktion als Vitamin-B6-Analogon und als Disulfid-verknüpfte Verbindung, was zu seinem besonderen pharmakokinetischen Profil und seinem therapeutischen Potenzial beiträgt .
Eigenschaften
IUPAC Name |
5-[[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyldisulfanyl]methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S2/c1-9-15(21)13(5-19)11(3-17-9)7-23-24-8-12-4-18-10(2)16(22)14(12)6-20/h3-4,19-22H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXLXDIJGIWWFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048362 | |
| Record name | Pyrithioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1098-97-1 | |
| Record name | Pyritinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1098-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyritinol [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001098971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyritinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13084 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PYRITINOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759229 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrithioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyritinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.864 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRITINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AK5Q5FZH2R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



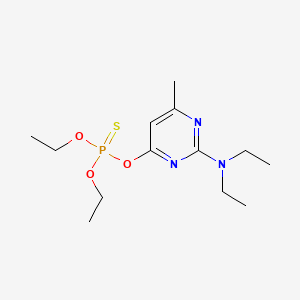
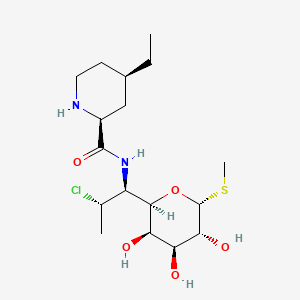
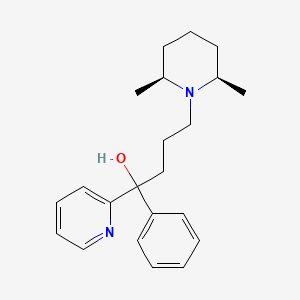
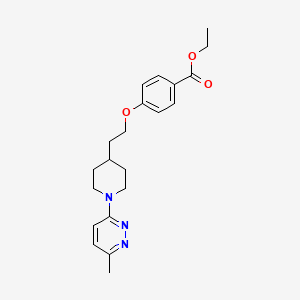
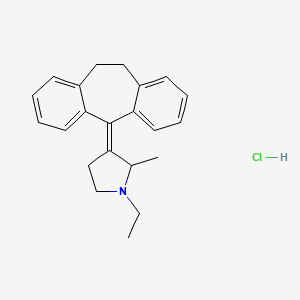
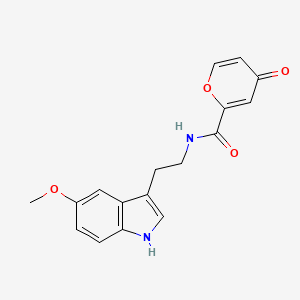
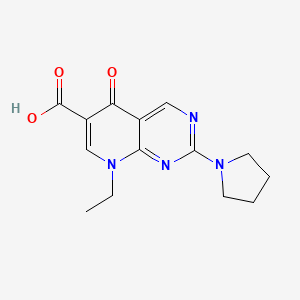
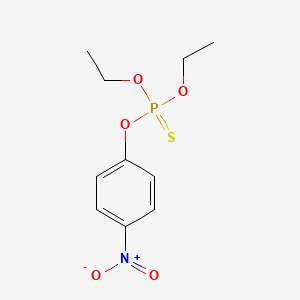
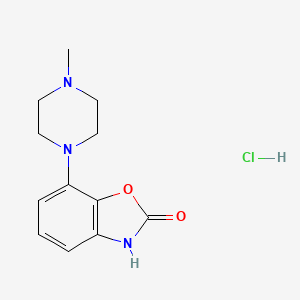

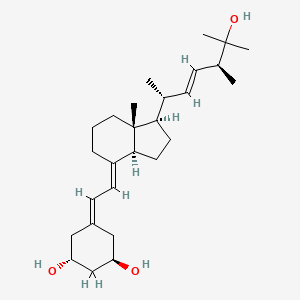
![(3S,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1678471.png)

